molecular formula C17H18BrNO5S2 B3126828 2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide CAS No. 337923-69-0

2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide

Cat. No.: B3126828
CAS No.: 337923-69-0
M. Wt: 460.4 g/mol
InChI Key: ZQNMIIYXPCSVLO-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide is a complex organic compound characterized by the presence of both benzenesulfonyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide typically involves multi-step organic reactions. One common method involves the reaction of benzenesulfonyl chloride with 4-bromophenylsulfonyl chloride in the presence of a base such as triethylamine. The intermediate product is then reacted with propanamide under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide undergoes various types of chemical reactions including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzenesulfonyl chloride
  • 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride

Comparison

Compared to similar compounds, 2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide is unique due to its dual sulfonyl groups and the presence of both benzenesulfonyl and bromophenyl moieties

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[2-(4-bromophenyl)sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO5S2/c1-13(26(23,24)16-5-3-2-4-6-16)17(20)19-11-12-25(21,22)15-9-7-14(18)8-10-15/h2-10,13H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNMIIYXPCSVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)C1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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